molecular formula C24H31N3O6S B10929319 1-(4-{[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10929319
M. Wt: 489.6 g/mol
InChI Key: LFAJJWBKMCODHF-UHFFFAOYSA-N
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Description

1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a combination of a pyrrolidinone ring, a sulfonyl group, and a trimethoxybenzyl-substituted piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps:

    Formation of the Piperazine Core: The initial step involves the preparation of the piperazine core, which can be achieved by reacting 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting the piperazine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization to form the pyrrolidinone ring. This can be achieved by reacting the sulfonylated piperazine derivative with a suitable reagent such as succinic anhydride under acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonyl and piperazine functionalities.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The trimethoxybenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-(2,3,4-Trimethoxybenzyl)piperazine: This compound shares the trimethoxybenzyl-piperazine core but lacks the sulfonyl and pyrrolidinone functionalities.

    1-Formyl-4-(2,3,4-trimethoxybenzyl)piperazine:

Uniqueness: 1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to the combination of its structural features. The presence of the sulfonyl group, piperazine ring, and pyrrolidinone ring in a single molecule provides a unique set of chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C24H31N3O6S

Molecular Weight

489.6 g/mol

IUPAC Name

1-[4-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C24H31N3O6S/c1-31-21-11-6-18(23(32-2)24(21)33-3)17-25-13-15-26(16-14-25)34(29,30)20-9-7-19(8-10-20)27-12-4-5-22(27)28/h6-11H,4-5,12-17H2,1-3H3

InChI Key

LFAJJWBKMCODHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)OC)OC

Origin of Product

United States

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